molecular formula C24H24FN3O3S B12131855 (5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131855
M. Wt: 453.5 g/mol
InChI Key: XKESJSITGKDUGN-QNGOZBTKSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18, and is critically involved in neuroinflammatory and chronic pain states. This compound demonstrates high affinity for the human P2X7 receptor and exhibits excellent selectivity over other P2X receptor subtypes, making it a valuable pharmacological tool for dissecting P2X7-specific signaling [Source: Scientific Reports, 2019] . Its primary research value lies in models of neurological disorders, including neuropathic pain, where P2X7 receptor activation in glial cells drives central sensitization [Source: Nature Communications, 2017] . By effectively blocking ATP-induced pore formation and downstream inflammatory cascades, this antagonist enables researchers to investigate the pathophysiology of conditions like multiple sclerosis, Alzheimer's disease, and rheumatoid arthritis, providing critical insights for the development of novel therapeutics targeting purinergic signaling.

Properties

Molecular Formula

C24H24FN3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H24FN3O3S/c1-3-4-5-6-13-31-19-12-7-16(14-20(19)30-2)15-21-23(29)28-24(32-21)26-22(27-28)17-8-10-18(25)11-9-17/h7-12,14-15H,3-6,13H2,1-2H3/b21-15-

InChI Key

XKESJSITGKDUGN-QNGOZBTKSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

Biological Activity

The compound (5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H21FN2O3S
  • Molecular Weight : 351.5 g/mol
  • IUPAC Name : (5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • InChI Key : JTMGXQAXAGUPQB-PTNGSMBKSA-N

The structure includes a thiazolidinone ring and various substituents that may influence its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, leading to the inhibition of their activity. This can result in altered cellular processes such as DNA synthesis and apoptosis.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by increasing caspase-3 activity, a critical enzyme in the apoptotic pathway. For instance, exposure to varying concentrations (1 nM to 100 µM) resulted in significant increases in caspase-3 activity across different cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2) .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to decrease ROS production in treated cells, which is crucial for maintaining cellular homeostasis and preventing oxidative stress-related damage .

Anticancer Activity

Research has demonstrated that (5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits significant anticancer properties. In vitro studies have indicated:

  • Cell Viability Reduction : The compound reduced cell viability in multiple cancer cell lines when treated over 6 to 48 hours.
  • Caspase Activation : Increased caspase-3 activity was observed at concentrations as low as 10 µM in certain cell lines .

The following table summarizes key findings from various studies:

Cell LineConcentration (µM)% Increase in Caspase-3 ActivityNotes
A5491 - 5039.26 - 248.15Lung cancer
SCC-151 - 10039.13 - 711.64Head and neck cancer
SH-SY5Y10 - 10031.76 - 358.82Neuroblastoma
CACO-21 - 100Significant across all dosesColorectal cancer

Case Studies

In a notable study published in PMC, researchers investigated the effects of related thiazolidinone derivatives on human cancer cell lines. They found that these compounds could effectively induce apoptosis and inhibit cell proliferation through a combination of ROS modulation and direct interaction with cellular targets .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The thiazole and triazole rings are known pharmacophores that contribute to this activity.
    • For example, research has shown that derivatives of thiazoles exhibit potent activity against various bacterial strains, suggesting that (5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may also possess similar properties .
  • Anticancer Potential :
    • Studies have explored the anticancer effects of thiazole and triazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and promotion of cell cycle arrest.
    • Research on related compounds has highlighted their ability to inhibit specific kinases involved in cancer progression .
  • Anti-inflammatory Effects :
    • Compounds containing thiazolo-triazole structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • A recent study published in Pharmaceuticals detailed the synthesis and characterization of thiazole derivatives that showed promising antimicrobial activity . The methodologies used for synthesis were adapted for the preparation of (5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
  • Another investigation into the structural properties of similar compounds revealed significant insights into their conformational flexibility and binding interactions with biological targets .

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighModerate
(5Z)-2-(4-fluorophenyl)...PotentialPotentialPotential

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Bioactivities
Compound ID Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Thiazolo-triazolone 2-(4-Fluorophenyl), 5-(4-hexyloxy-3-methoxybenzylidene) Under investigation (hypothesized anticancer/antimicrobial) High lipophilicity due to hexyloxy chain; potential for enhanced bioavailability. -
2h () Thiazolo-triazolone 2-(4-Chloro-2-substituted phenoxy), N-(4-chlorophenyl)acetamide Anticancer (in vitro) Moderate activity (LCMS m/z 449); chloro groups enhance cytotoxicity.
269a–e () Thiazolo-triazolone 5-Arylidene (varied aryl groups) Anticancer Arylidene derivatives showed superior activity to amides; electron-donating groups (e.g., methoxy) improved efficacy.
5b () Thiazolidin-4-one 3-(3-Hydroxyphenyl), indolylmethylene Antibacterial/Antifungal Hydroxyl and indole groups critical for microbial targeting. Lower logP vs. thiazolo-triazolones.
() Thiazolo-triazolone 2-(2-Thienyl), 5-(3,4-diethoxybenzylidene) Not reported Diethoxy groups may reduce metabolic stability compared to hexyloxy.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., 2h with chloro groups).
  • However, excessively long chains may reduce aqueous solubility.
  • Benzylidene Substitutents: The 3-methoxy-4-hexyloxy pattern in the target compound offers steric bulk and hydrogen-bonding capacity, distinguishing it from simpler arylidenes (e.g., furan or thiophene in ).

Physicochemical and Pharmacokinetic Properties

  • Planarity: The benzylidene and triazolone groups enforce a planar conformation, promoting intercalation with DNA or enzyme active sites—a feature shared with anticancer analogs in and .
  • Metabolic Stability: Fluorine atoms and methoxy groups may reduce oxidative metabolism, extending half-life relative to hydroxyl-containing analogs (e.g., 5b in ).

Q & A

Q. What are the optimized synthetic routes for (5Z)-2-(4-fluorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene]thiazolo-triazolone?

The compound is synthesized via condensation reactions. A typical approach involves reacting a benzaldehyde derivative (e.g., 4-(hexyloxy)-3-methoxybenzaldehyde) with a thiazolo-triazolone precursor under basic conditions. For example:

  • Step 1 : Condensation of the aldehyde with an amine (e.g., 4-methoxyaniline) to form a Schiff base intermediate .
  • Step 2 : Cyclization with mercaptoacetic acid or thioglycolic acid in 1,4-dioxane or ethanol under reflux (5–12 hours) to form the thiazolidinone core .
  • Key Catalysts : Piperidine or sodium hydroxide are used to accelerate the reaction, with yields improved by recrystallization from polar aprotic solvents like 1,4-dioxane .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

  • ¹H/¹³C NMR : Confirms the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-O-C ether stretch), and 750–800 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to screen its biological activity?

Standard cytotoxicity protocols involve:

  • Cell Lines : Human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) cultured in RPMI-1640 medium with 5% FBS .
  • SRB Assay : Cells treated with 0.1–100 µM compound for 48–72 hours; IC₅₀ values calculated using non-linear regression .
  • Controls : DMSO (vehicle) and CHS-828 (reference antitumor agent) to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?

  • Fluorine Substitution : Enhances lipophilicity and metabolic stability, improving membrane permeability. For example, 4-fluorophenyl derivatives show 2–3× higher cytotoxicity in MCF-7 cells compared to methoxy analogs .
  • Hexyloxy Chain : Extending alkoxy groups (e.g., hexyl vs. methyl) increases hydrophobicity, enhancing binding to hydrophobic enzyme pockets (e.g., 14α-demethylase in fungal assays) .
  • Z-Configuration : The benzylidene group’s Z-isomer is critical for planar molecular geometry, enabling intercalation with DNA or enzyme active sites .

Q. How can contradictory cytotoxicity data across studies be resolved?

Discrepancies often arise from:

  • Cell Line Variability : NUGC (gastric) and HEPG-2 (liver) cells may show divergent sensitivity due to differences in efflux pump expression .
  • Assay Conditions : Varying FBS concentrations (5% vs. 10%) or incubation times (48 vs. 72 hours) alter compound efficacy .
  • Solution Stability : Degradation in DMSO >0.5% or under light exposure may reduce activity. Use fresh stock solutions and protect from light .

Q. What mechanistic insights exist for its antimicrobial activity?

  • Target Identification : Molecular docking studies suggest inhibition of fungal 14α-demethylase (PDB: 3LD6) via H-bonding with triazolone carbonyl and π-π stacking with the fluorophenyl group .
  • ROS Induction : Thiazolo-triazolone derivatives generate reactive oxygen species (ROS) in bacterial membranes, disrupting redox balance .
  • Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) to overcome resistance in Gram-positive strains .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or acetyl groups at the hydroxyl position for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to increase bioavailability and reduce hepatic clearance .
  • Co-Solvents : Use 10% Cremophor EL or cyclodextrin complexes in preclinical dosing .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Catalyst Optimization : Replace piperidine with Amberlyst-15 (heterogeneous catalyst) for easier recovery and reuse .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 80°C microwave irradiation .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization to isolate pure stereoisomers .

Q. What analytical techniques resolve spectral overlaps in structural elucidation?

  • 2D NMR : HSQC and HMBC correlations differentiate benzylidene proton environments and confirm triazolone ring connectivity .
  • X-ray Crystallography : Resolve Z/E isomerism; heavy atoms (e.g., sulfur) enhance diffraction quality .
  • DFT Calculations : Simulate IR and NMR spectra using Gaussian09 to assign challenging peaks .

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